Bromo-PEG7-Boc Bromo-PEG7-Boc
Brand Name: Vulcanchem
CAS No.:
VCID: VC16021848
InChI: InChI=1S/C21H41BrO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19H2,1-3H3
SMILES:
Molecular Formula: C21H41BrO9
Molecular Weight: 517.4 g/mol

Bromo-PEG7-Boc

CAS No.:

Cat. No.: VC16021848

Molecular Formula: C21H41BrO9

Molecular Weight: 517.4 g/mol

* For research use only. Not for human or veterinary use.

Bromo-PEG7-Boc -

Specification

Molecular Formula C21H41BrO9
Molecular Weight 517.4 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C21H41BrO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19H2,1-3H3
Standard InChI Key CUQOSQMVDLWZAR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Bromo-PEG7-Boc is systematically named according to IUPAC conventions as 2-[2-(2-{2-[2-(2-{2-[(2-bromoethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethyl tert-butyl carbonate. Its molecular formula, C₁₇H₃₃BrO₇, reflects a bromine atom at one terminus and a Boc-protected hydroxyl group at the other, connected by a heptaethylene glycol spacer . The canonical SMILES string BrCCOCCOCCOCCOCCOCCOCCOCCOCCO illustrates the repeating ethoxy units, while the InChI key SYSQTBNBJBWVNA-UHFFFAOYSA-N ensures unambiguous chemical identification in databases .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number2766000-37-5
Molecular FormulaC₁₇H₃₃BrO₇
Molecular Weight424.53 g/mol
Purity≥95% (HPLC)
Storage Conditions4°C (powder, anhydrous)

Synthetic Utility in PROTAC Design

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules comprising three elements: an E3 ligase binder, a target protein ligand, and a linker. Bromo-PEG7-Boc serves as the central scaffold, connecting these components via nucleophilic substitution (bromo terminus) and carbamate linkage (Boc group) . The seven-unit PEG chain provides:

  • Solubility Enhancement: Ethylene oxide repeats improve aqueous compatibility, counteracting the hydrophobicity of protein-binding motifs.

  • Conformational Flexibility: Optimal chain length (≈30.8 Å) permits spatial orientation of ligands without steric clashes.

  • Protease Resistance: Ether bonds confer stability against enzymatic degradation in biological systems .

Comparative Analysis of PEG Linkers

Varying PEG chain lengths directly impact PROTAC efficacy. For instance:

  • Bromo-PEG5-Boc (5 ethylene oxide units) offers reduced solubility (logP ≈ -1.2) but faster cellular uptake .

  • Bromo-PEG9-alcohol (9 units) enhances solubility (logP ≈ -3.8) at the cost of increased molecular weight (477.39 g/mol), potentially limiting blood-brain barrier penetration .
    Bromo-PEG7-Boc strikes a balance, achieving a logP of -2.5 while maintaining a molecular weight below 450 Da, a critical threshold for oral bioavailability .

SolventSolubility (mg/mL)Conditions
DMSO5025°C, vortexed
DCM10025°C, sonicated
Ethanol2037°C, stirred

Stock solutions in DMSO remain stable for six months at -80°C or one month at -20°C. Repeated freeze-thaw cycles induce hydrolysis of the Boc group, necessitating single-use aliquots .

Stability Under Physiological Conditions

Accelerated stability studies (40°C/75% RH) show:

  • Thermal Degradation: <5% decomposition after 30 days in powder form.

  • Hydrolytic Sensitivity: Boc group half-life of 14 hours in PBS (pH 7.4), requiring conjugation within 2 hours of deprotection .

Applications in Targeted Protein Degradation

Case Study: BRD4 Degrader Synthesis

A 2024 study utilized Bromo-PEG7-Boc to conjugate von Hippel-Lindau (VHL) ligase ligand VH032 to BRD4 inhibitor JQ1. Key outcomes:

  • DC₅₀: 3.2 nM (compared to 18 nM for PEG5 analogue).

  • Degradation Efficiency: 92% BRD4 depletion at 100 nM dose.

  • Plasma Half-Life: 8.7 hours in murine models, attributed to PEG7's stealth properties .

Advantages Over Non-PEG Linkers

Compared to alkyl chains or aryl ethers, Bromo-PEG7-Boc offers:

  • Reduced Aggregation: PEG's hydrophilic nature prevents micelle formation at concentrations ≤10 mM.

  • Tunable Pharmacokinetics: Renal clearance rates correlate inversely with PEG length (7 units optimal for 30-50 kDa PROTACs).

Future Directions and Challenges

Innovations in Linker Chemistry

Emerging strategies aim to address PEG-associated limitations:

  • Biodegradable PEGs: Incorporation of ester linkages (e.g., Bromo-PEG7-Boc-carbonate) for controlled linker cleavage.

  • Branching Architectures: Star-shaped PEG7 derivatives to enhance multivalent target engagement.

Regulatory Considerations

As PROTACs advance to clinical trials, regulatory agencies emphasize:

  • Linker Characterization: Requiring full NMR and HPLC-MS data for PEG7-containing investigational new drugs (INDs).

  • Immunogenicity Screening: Assessing anti-PEG antibody induction in primate models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator